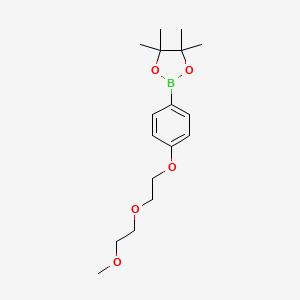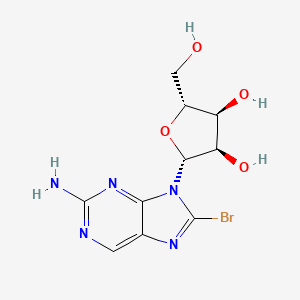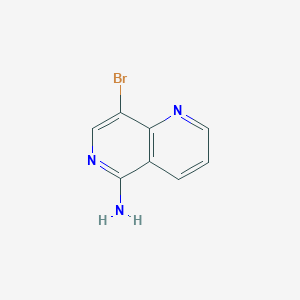
2-(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
カタログ番号:
B1382154
CAS番号:
1366602-62-1
分子量:
322.2 g/mol
InChIキー:
VAIZYGOXWWZRDO-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a phenyl ring and a methoxyethoxy side chain . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show a phenyl ring attached to a boronic ester group, with a methoxyethoxy side chain attached to the phenyl ring .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction . They can also undergo transesterification reactions with different alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyethoxy side chain could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
- This compound and its derivatives, such as 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, have been synthesized and studied for their inhibitory activity against serine proteases like thrombin. They display weak N–B coordination in both solid state and solution (Spencer et al., 2002).
- The crystal structure of similar compounds has been determined using single-crystal X-ray diffractometer data, revealing important insights into the molecular structure, such as the tetracoordinated boron atom (Seeger & Heller, 1985).
Molecular Structure and Chemical Properties
- Studies have explored the molecular structure of compounds like 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, contributing to the understanding of intermolecular and intramolecular interactions involving the Lewis acidic boron atom (Coombs et al., 2006).
- Density Functional Theory (DFT) calculations have been used to study the reaction mechanisms of related compounds, such as in the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene (C60) (Martínez, Solà & Poater, 2015).
Application in Material Science and Detection Methods
- Compounds with similar structures have been synthesized for applications in material science, such as in the development of polymers with specific properties like melting points and thermostabilities (Nemoto et al., 2006).
- A derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, was designed for sensitive and selective detection of H2O2 in living cells, demonstrating its potential in biochemical sensing applications (Nie et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
2-[4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO5/c1-16(2)17(3,4)23-18(22-16)14-6-8-15(9-7-14)21-13-12-20-11-10-19-5/h6-9H,10-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZYGOXWWZRDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(4-Ethenylphenyl)ethan-1-amine hydrochloride
Cat. No.: B1382071
CAS No.: 40743-24-6
1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene
Cat. No.: B1382072
CAS No.: 66472-42-2
(1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydroc...
Cat. No.: B1382073
CAS No.: 1823248-06-1
2-Amino-8-bromopurineriboside
Cat. No.: B1382075
CAS No.: 3001-47-6








![(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)




![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)
